molecular formula C9H16ClN5O B2464154 3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride CAS No. 2247107-85-1

3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride

Cat. No.: B2464154
CAS No.: 2247107-85-1
M. Wt: 245.71
InChI Key: QATCNSXPQIWPFE-UHFFFAOYSA-N
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Description

3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride is a chemical compound that features a unique structure combining a pyrrolidinone ring with a piperidine moiety and an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through cyclization reactions involving suitable precursors.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Sodium azide is commonly used for introducing the azido group.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidinone and piperidine rings.

    Reduction: Amino derivatives where the azido group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The piperidine and pyrrolidinone rings may interact with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidinone structures.

    Piperidine derivatives: Compounds featuring the piperidine ring.

    Azido compounds: Compounds containing the azido group.

Uniqueness

3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride is unique due to the combination of the azido group with both piperidine and pyrrolidinone rings, providing a versatile scaffold for various applications.

Properties

IUPAC Name

3-azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.ClH/c10-13-12-8-3-6-14(9(8)15)7-1-4-11-5-2-7;/h7-8,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCNSXPQIWPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2=O)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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